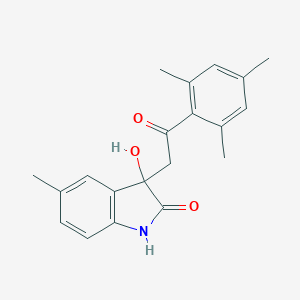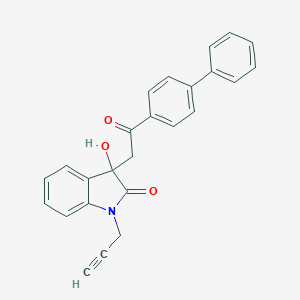
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, commonly known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in the regulation of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been extensively studied for its role in inhibiting PKA and its potential applications in scientific research.
Mecanismo De Acción
H-89 acts as a competitive inhibitor of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by binding to the ATP-binding site of the enzyme. This prevents the enzyme from binding to ATP and phosphorylating its substrates. H-89 has been shown to be highly selective for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by H-89 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, H-89 has been shown to inhibit cell proliferation and induce apoptosis. In neurons, H-89 has been shown to modulate synaptic plasticity and learning and memory. In cardiac cells, H-89 has been shown to regulate ion channel activity and contractility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using H-89 in lab experiments is its high selectivity for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one. This allows researchers to specifically target the enzyme and study its role in various cellular processes. However, one limitation of using H-89 is its potential off-target effects on other kinases. It is important for researchers to carefully control for these effects and to use appropriate controls in their experiments.
Direcciones Futuras
There are a number of potential future directions for research involving H-89. One area of interest is the development of more potent and selective 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one inhibitors. Another area is the study of the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various disease states, including cancer, neurological disorders, and cardiovascular disease. Additionally, there is potential for the use of H-89 in drug discovery and development, as 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one has been identified as a potential target for a number of therapeutic agents.
Métodos De Síntesis
H-89 can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with methylamine to form 2-(2-bromo-phenyl)-N-methyl-acetamide. This compound is then reacted with ethyl acetoacetate and sodium ethoxide to form the indole derivative, which is then hydrolyzed and oxidized to form H-89.
Aplicaciones Científicas De Investigación
H-89 has been widely used in scientific research to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various cellular processes. It has been shown to inhibit 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one activity in a dose-dependent manner and to block the phosphorylation of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one substrates. H-89 has been used to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in cancer cell proliferation, neuronal signaling, and cardiac function.
Propiedades
Nombre del producto |
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19(2)17(18)21/h3-10,22H,11H2,1-2H3 |
Clave InChI |
IOJSSXUBYGMBES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)